3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
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Overview
Description
The compound 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is a synthetic organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a fluorophenyl group, which is linked to an indole core. The presence of these functional groups makes it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole typically involves multiple steps. One common method includes the Mannich reaction, where an indole derivative is reacted with formaldehyde and a substituted piperazine. The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of less toxic reagents and solvents can improve the safety and environmental impact of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors such as dopamine and serotonin receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The compound may also interact with enzymes involved in neurotransmitter synthesis and degradation, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An analogue used in dopamine receptor studies.
4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A compound with similar receptor binding properties.
Uniqueness
The uniqueness of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole lies in its specific combination of functional groups, which confer distinct binding affinities and biological activities. Its indole core, coupled with the fluorophenyl-substituted piperazine, makes it a versatile molecule for various research applications .
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-15-19(18-4-2-3-5-20(18)22-15)14-23-10-12-24(13-11-23)17-8-6-16(21)7-9-17/h2-9,22H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUDKVKSYHVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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